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molecular formula C18H17F3N2O2 B8753975 4-[1-(2-Methylpropyl)-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol

4-[1-(2-Methylpropyl)-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol

Cat. No. B8753975
M. Wt: 350.3 g/mol
InChI Key: PDWOJCOXEXKXOQ-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method D step C from 3-(2,4-dimethoxyphenyl)-1-isobutyl-7-(trifluoromethyl)-1H-indazole (0.675 g, 1.2 mmol), boron tribromide (1.01 mL, 10.7 mmol) and 1.0 mL of cyclohexene to give the product (0.208 g) as an off-white solid.
Name
3-(2,4-dimethoxyphenyl)-1-isobutyl-7-(trifluoromethyl)-1H-indazole
Quantity
0.675 g
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([O:9]C)[CH:6]=[CH:5][C:4]=1[C:11]1[C:19]2[C:14](=[C:15]([C:20]([F:23])([F:22])[F:21])[CH:16]=[CH:17][CH:18]=2)[N:13]([CH2:24][CH:25]([CH3:27])[CH3:26])[N:12]=1.B(Br)(Br)Br.C1CCCCC=1>>[CH2:24]([N:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][C:15]=2[C:20]([F:23])([F:22])[F:21])[C:11]([C:4]2[CH:5]=[CH:6][C:7]([OH:9])=[CH:8][C:3]=2[OH:2])=[N:12]1)[CH:25]([CH3:27])[CH3:26]

Inputs

Step One
Name
3-(2,4-dimethoxyphenyl)-1-isobutyl-7-(trifluoromethyl)-1H-indazole
Quantity
0.675 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C1=NN(C2=C(C=CC=C12)C(F)(F)F)CC(C)C
Step Two
Name
Quantity
1.01 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C1=CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)N1N=C(C2=CC=CC(=C12)C(F)(F)F)C1=C(C=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.208 g
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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